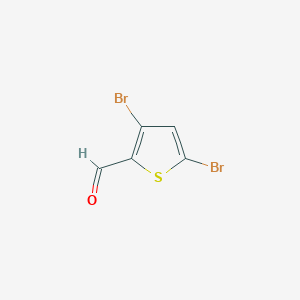

3,5-Dibromothiophene-2-carbaldehyde

Übersicht

Beschreibung

3,5-Dibromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This structure imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromothiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method starts with 3,5-dibromothiophene, which undergoes lithiation followed by formylation using dimethylformamide (DMF) to yield the desired aldehyde . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from toluene are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Addition: The aldehyde group is highly electrophilic and can react with nucleophiles such as Grignard reagents and organozinc compounds to form alcohol derivatives.

Common Reagents and Conditions

Grignard Reagents: Used for nucleophilic addition to the aldehyde group.

Sodium Borohydride: Employed for the reduction of the aldehyde group.

Palladium Catalysts: Utilized in cross-coupling reactions involving the bromine atoms.

Major Products Formed

Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.

Functionalized Thiophenes: Resulting from substitution reactions involving the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 3,5-Dibromothiophene-2-carbaldehyde typically involves:

- Bromination of thiophene derivatives.

- Formylation using reagents like dimethylformamide (DMF) after lithiation of 3,5-dibromothiophene.

Organic Synthesis

This compound serves as a crucial building block for synthesizing functionalized thiophenes. These derivatives are valuable in:

- Developing organic semiconductors.

- Creating materials for organic electronics.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Aldehyde group reacts with Grignard reagents. |

| Reduction | Aldehyde can be reduced to alcohols using NaBH. |

| Substitution | Bromine atoms participate in Suzuki cross-coupling. |

Pharmaceuticals

Derivatives of this compound are being explored for their potential biological activities. Notable applications include:

- Anti-tumor Activity : Compounds derived from this aldehyde have shown promising results against various cancer cell lines.

Case Study: Anti-Tumor Activity Evaluation

A study evaluated the anti-tumor effects of newly synthesized thiophene derivatives against breast cancer cell lines (4T1 and MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard drugs like Cisplatin, demonstrating their potential as anti-cancer agents .

Materials Science

In materials science, this compound is utilized in:

- The development of conjugated polymers.

- Organic semiconductors for electronic devices.

The compound's ability to form stable polymers makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 3,5-Dibromothiophene-2-carbaldehyde primarily involves its electrophilic aldehyde group and the reactive bromine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with bromine atoms at the 3 and 4 positions.

2,5-Dibromothiophene-3-carboxaldehyde: Bromine atoms at the 2 and 5 positions with a carboxaldehyde group at the 3 position.

Uniqueness

3,5-Dibromothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic addition and substitution reactions enhances its utility in creating a wide range of functionalized thiophene derivatives .

Biologische Aktivität

3,5-Dibromothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine atoms and an aldehyde group. The presence of these functional groups contributes to its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic additions and substitutions. These reactions are crucial for its biological interactions.

The biological activity of this compound can be attributed to its electrophilic aldehyde group and reactive bromine atoms . The aldehyde can form adducts with nucleophiles, while the bromine atoms facilitate substitution reactions with various biological targets. This dual reactivity enables the compound to influence multiple molecular pathways, making it a versatile candidate for drug development.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, one derivative showed an IC50 value of 22.9 μM against MDA-MB-231 breast cancer cells, outperforming the reference drug Cisplatin (IC50 = 29 μM). Similarly, another compound displayed an IC50 of 26.2 μM against MCF-7 cells, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |

|---|---|---|---|---|

| 3e | MDA-MB-231 | 22.9 | Cisplatin | 29 |

| 3a | MCF-7 | 26.2 | Cisplatin | 48 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Several derivatives were tested against various microorganisms and showed moderate activity compared to standard antibiotics like rifampicin. The most active compounds demonstrated significant inhibition percentages, suggesting potential applications in treating bacterial infections .

Thrombolytic Activity

Thrombolytic activity was assessed using several derivatives of the compound. For example, one derivative achieved a % lysis of 53.12% , although this was still lower than the standard drug streptokinase (100%). The high thrombolytic activity is attributed to the electron-withdrawing groups on the aromatic ring .

| Compound | % Lysis | Standard Comparison |

|---|---|---|

| 3g | 53.12 | Streptokinase (100%) |

| 3c | 41.12 |

Hemolytic Activity

The hemolytic activity of various derivatives was also evaluated. Some compounds displayed significant lysis of red blood cells, with the highest being 15.91% for one derivative. This activity is crucial for understanding the safety profile and potential side effects when considering these compounds for therapeutic use .

Case Studies

- Antitumor Efficacy : A study highlighted the superior antitumor efficacy of a specific derivative against breast cancer cell lines compared to traditional treatments, emphasizing its potential as a lead compound for further development.

- Biofilm Inhibition : Another investigation demonstrated that certain derivatives could inhibit biofilm formation significantly (up to 78.85% ), suggesting their utility in combating biofilm-associated infections .

Eigenschaften

IUPAC Name |

3,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGGLYBEXSUWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356030 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-07-5 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.